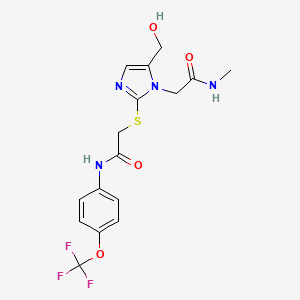

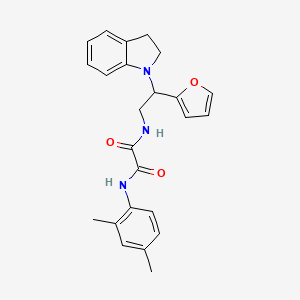

![molecular formula C19H23ClN2O B2813273 2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215783-58-6](/img/structure/B2813273.png)

2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazole ring is undoubtedly one of the most prominent building blocks for different compounds, either natural or synthetic . The strategies used for the formation include addition reactions and further cyclization, cycloaddition reaction type van Leusen imidazole synthesis, addition [2+2+1], addition [2+2+2], etc .Molecular Structure Analysis

The crystal structure of imidazole is approximately planar. The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis

Imidazole and its derivatives are versatile in chemical reactions. They can act as both nucleophiles and electrophiles, making them useful in a variety of chemical transformations .Physical And Chemical Properties Analysis

Imidazole is a simple nitrogen-containing heterocyclic compound that is widely used as a chemical intermediate in the manufacture of pharmaceuticals, photographic and photothermographic chemicals, dyes and pigments, agricultural chemicals, and rubber .科学研究应用

Synthesis and Anticancer Activity

Benzimidazole derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, Li et al. (2014) developed a series of benzimidazole-acetylhydrazone derivatives tested against various cancer cell lines, including A549, MDA-MB-231, A375, and HCT116. Compounds with hydroxyl substitutions demonstrated significant anticancer activity, highlighting the importance of specific functional groups in enhancing biological activity (Li et al., 2014).

Corrosion Inhibition

Research by Gašparac et al. (2000) on imidazole derivatives, including those similar in structure to the query compound, has shown promising results in corrosion inhibition of copper in acidic environments. The study found that certain imidazole derivatives are effective at forming protective layers on copper surfaces, thereby preventing corrosion. This application is crucial for extending the lifespan of metal components in various industrial systems (Gašparac et al., 2000).

Antioxidant Activities

Alp et al. (2015) explored benzimidazole derivatives for their antioxidant properties. Their study synthesized new compounds and evaluated them in vitro for their ability to inhibit lipid peroxidation and other oxidative processes. Some derivatives showed potent antioxidant activities, indicating their potential for therapeutic and protective applications against oxidative stress (Alp et al., 2015).

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-1-[4-(2-methylphenoxy)butyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c1-15-9-3-6-12-19(15)22-14-8-7-13-21-16(2)20-17-10-4-5-11-18(17)21;/h3-6,9-12H,7-8,13-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCCAELFVYVEEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C32)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)

![N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2813193.png)

![N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2813197.png)

![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)

![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)

![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)

![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)